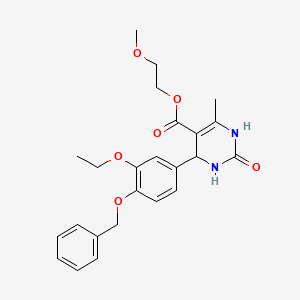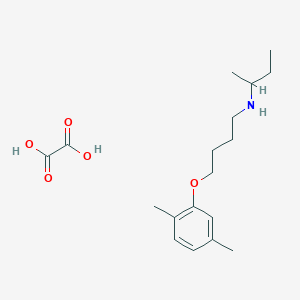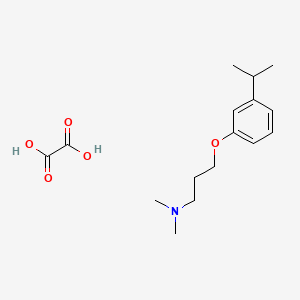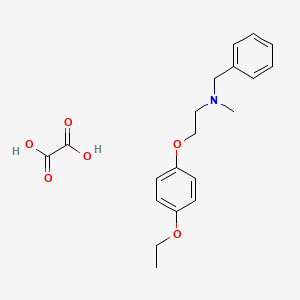![molecular formula C18H26FNO5 B4042792 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042792.png)
1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Übersicht
Beschreibung
1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a chemical compound with the molecular formula C16H24FNO. It is a piperidine derivative that has been studied for various applications in scientific research and industry. The compound is known for its unique chemical structure, which includes a fluorophenoxy group and a piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine typically involves the reaction of 2-fluorophenol with 4-chlorobutanol to form 4-(2-fluorophenoxy)butanol. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenoxy group and piperidine ring play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]-3-methylpiperidine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-[4-(2-Bromophenoxy)butyl]-3-methylpiperidine: The presence of a bromine atom can also influence the reactivity and interactions of the compound.
1-[4-(2-Methylphenoxy)butyl]-3-methylpiperidine: The methyl group in place of the fluorine atom can lead to variations in the compound’s behavior and applications.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.C2H2O4/c1-14-7-6-11-18(13-14)10-4-5-12-19-16-9-3-2-8-15(16)17;3-1(4)2(5)6/h2-3,8-9,14H,4-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWHDMDWWSCHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4042734.png)
![1-[3-(4-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4042735.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4042748.png)
![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4042752.png)
![4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042776.png)




![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine](/img/structure/B4042806.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042807.png)
